2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone

Catalog No.
S600520
CAS No.
6706-96-3
M.F
C16H16O4
M. Wt
272.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone

CAS Number

6706-96-3

Product Name

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone

IUPAC Name

2-hydroxy-1,2-bis(2-methoxyphenyl)ethanone

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15,17H,1-2H3

InChI Key

CKZXADVHFFKWKQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(C(=O)C2=CC=CC=C2OC)O

Synonyms

2-hydroxy-1,2-bis(methoxyphenyl)ethanone, anisoin

Canonical SMILES

COC1=CC=CC=C1C(C(=O)C2=CC=CC=C2OC)O

Synthesis and Characterization:

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, also known as anisoin, is a well-studied organic compound with a history of use in various scientific research applications. Its synthesis can be achieved through different methods, including the condensation of anisaldehyde (2-methoxybenzaldehyde) with acetone in the presence of a base catalyst. The characterization of anisoin typically involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity [].

Biological Activities:

Anisoin has been investigated for its potential biological activities, including:

  • Antioxidant properties: Studies suggest that anisoin may possess antioxidant properties, potentially offering protection against oxidative stress and related diseases.
  • Antimicrobial activity: Anisoin has shown some activity against certain bacterial and fungal strains, although further research is needed to determine its efficacy and mechanism of action.
  • Enzyme inhibition: Anisoin has been reported to inhibit certain enzymes, such as acetylcholinesterase, which may be relevant in the context of neurodegenerative diseases.

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, also known as p,p'-dimethoxybenzoin, is an organic compound with the molecular formula C16H16O4. This compound features a unique structure characterized by two methoxyphenyl groups attached to a central ethanone moiety. The presence of hydroxyl and ketone functional groups contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl rings, allowing for further derivatization of the compound. Halogenation and nitration can be achieved using halogens and nitric acid, respectively .

Research indicates that 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that this compound may possess antimicrobial effects against various pathogens.
  • Antioxidant Activity: It has been investigated for its ability to scavenge free radicals, suggesting possible applications in preventing oxidative stress-related diseases.
  • Therapeutic Potential: Ongoing research explores its role in treating various medical conditions due to its structural features that may interact with biological targets .

The synthesis of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone typically involves the following steps:

  • Condensation Reaction: The primary method involves the condensation of 2-methoxybenzaldehyde with 2-methoxyphenylacetic acid under acidic conditions.
  • Formation of Intermediate: This reaction produces an intermediate which is subsequently oxidized to yield the final product.
  • Industrial Scale-Up: For industrial production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Catalysts and solvents are selected carefully to minimize by-products .

The unique properties of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone make it suitable for various applications:

  • Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its potential therapeutic effects make it a candidate for drug development in treating infections and oxidative stress-related diseases.
  • Research Tool: It is utilized in scientific research for studying chemical reactivity and biological interactions .

Interaction studies involving 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone focus on its biological activity and potential mechanisms of action:

  • Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes could reveal its potential as a therapeutic agent.
  • Cellular Studies: Research on cellular uptake and metabolism helps understand its bioavailability and efficacy in biological systems.
  • Molecular Docking Studies: Computational studies may predict interactions with target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanoneC16H16O4Contains para-methoxy groups; different reactivity profiles.
Benzoin (p-hydroxybenzoin)C14H12O3Lacks methoxy groups; primarily used in organic synthesis.
4-MethoxybenzoinC15H14O3Similar structure but with only one methoxy group; different biological activities.
4,4'-DimethoxybenzoinC16H16O4Similar structure but has both methoxy groups at para positions; distinct reactivity.

These comparisons highlight the uniqueness of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone in terms of its functional groups and potential applications in medicinal chemistry .

XLogP3

2.6

Other CAS

30587-18-9
6706-96-3

Dates

Last modified: 08-15-2023

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